N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyethyl-substituted thiophene ring, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting an appropriate amine with oxalyl chloride, followed by coupling with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers or materials with specific electronic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(3,4-dimethylphenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide: Similar structure but lacks the hydroxyethyl group.
N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the hydroxyethyl-substituted thiophene ring and the oxalamide linkage, which confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-4-5-14(10-12(11)2)20-18(23)17(22)19-9-8-15-6-7-16(24-15)13(3)21/h4-7,10,13,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHPAYQJXTVSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.